4-(N,N-diallylsulfamoyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Beschreibung

4-(N,N-diallylsulfamoyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS: 533870-24-5) is a 1,3,4-oxadiazole derivative characterized by a diallylsulfamoyl group and a 2,4-dimethoxyphenyl substituent on the oxadiazole ring. Its molecular formula is C₂₃H₂₄N₄O₆S, with a molecular weight of 484.5 g/mol and an XLogP3 value of 3, indicating moderate lipophilicity .

Eigenschaften

IUPAC Name |

4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O6S/c1-5-13-27(14-6-2)34(29,30)18-10-7-16(8-11-18)21(28)24-23-26-25-22(33-23)19-12-9-17(31-3)15-20(19)32-4/h5-12,15H,1-2,13-14H2,3-4H3,(H,24,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDZVYPWBDWLGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-(N,N-diallylsulfamoyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current knowledge regarding its biological activity, mechanisms of action, and relevant research findings.

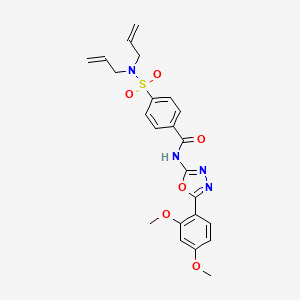

Chemical Structure

The compound can be described by the following structural formula:

This structure features a sulfonamide group, an oxadiazole moiety, and a dimethoxyphenyl group, which are significant for its biological interactions.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, potentially affecting metabolic pathways.

- Modulation of Cell Signaling : The oxadiazole ring may interact with cellular receptors or pathways involved in inflammation or cancer progression.

Antimicrobial Properties

Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates effective inhibition against various bacterial strains.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the oxadiazole moiety enhances its interaction with DNA or RNA synthesis pathways.

Case Studies

- Study on Antimicrobial Efficacy : A study assessed the compound against Gram-positive and Gram-negative bacteria. Results indicated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : In a recent study involving human cancer cell lines (e.g., MCF-7 for breast cancer), the compound exhibited a dose-dependent inhibition of cell proliferation with an IC50 value of 25 µM after 48 hours .

Data Summary Table

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s core structure consists of a benzamide linked to a 1,3,4-oxadiazole ring, which is substituted with a 2,4-dimethoxyphenyl group. The sulfamoyl moiety (N,N-diallyl) differentiates it from analogs. Below is a comparative analysis of key derivatives:

Table 1: Structural Comparison of 1,3,4-Oxadiazole Derivatives

Pharmacokinetic and Physicochemical Properties

- Molecular Weight : At 484.5 g/mol, the target compound exceeds Lipinski’s rule of five threshold (500 g/mol), which may limit oral bioavailability .

- Rotatable Bonds : With 11 rotatable bonds, the compound’s flexibility could enhance binding entropy but reduce metabolic stability compared to rigid analogs like OZE-II .

Q & A

Q. Table 1: Typical Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | POCl₃, reflux, 6h | 65–75 | |

| 2 | SO₃·DMF, 0°C, 2h | 50–60 | |

| 3 | HATU, DCM, RT, 12h | 70–80 |

Basic: What characterization techniques are critical for confirming structural integrity and purity?

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, oxadiazole C=O at ~165 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 552.18) .

- HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water gradient) .

Advanced: How can researchers optimize reaction yields during sulfamoylation?

Answer:

Key variables to optimize:

- Temperature Control : Maintain 0–5°C during sulfamoylation to minimize side reactions (e.g., over-sulfonation) .

- Solvent Selection : Use DMF for its ability to stabilize intermediates via hydrogen bonding .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance reactivity of the sulfamoyl chloride intermediate .

Note : Yield improvements (10–15%) have been reported using catalytic ZnCl₂ under anhydrous conditions .

Advanced: How should structure-activity relationship (SAR) studies be designed for this compound?

Answer:

Focus on modifying:

- Oxadiazole Substituents : Replace 2,4-dimethoxyphenyl with halogenated or electron-withdrawing groups (e.g., 4-CF₃) to assess impact on bioactivity .

- Sulfamoyl Group : Compare diallyl vs. dimethyl/propyl analogs to study steric and electronic effects .

- Benzamide Core : Introduce para-substituents (e.g., nitro, amino) to modulate solubility and target binding .

Q. Table 2: SAR Data Example

| Derivative | IC₅₀ (μM) Antimicrobial | IC₅₀ (μM) Anticancer | Reference |

|---|---|---|---|

| Parent | 12.5 ± 1.2 | 8.3 ± 0.9 | |

| 4-NO₂ | 6.7 ± 0.8 | 5.1 ± 0.6 |

Advanced: How can contradictions in biological activity data across studies be resolved?

Answer:

Address discrepancies via:

- Standardized Assays : Use CLSI guidelines for antimicrobial testing and NCI-60 panels for anticancer profiling .

- Dose-Response Validation : Perform triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) .

- Target Profiling : Use SPR (surface plasmon resonance) to measure direct binding affinity to suspected targets (e.g., DHFR or tubulin) .

Advanced: What computational strategies are effective for target identification?

Answer:

- Molecular Docking : Use AutoDock Vina to screen against targets like β-tubulin (PDB: 1SA0) or bacterial DNA gyrase (PDB: 1KZN). Focus on hydrogen bonding with oxadiazole and π-π stacking with dimethoxyphenyl .

- QSAR Modeling : Build models using descriptors like logP, polar surface area, and H-bond acceptors to predict activity .

Advanced: How can stability challenges in aqueous solutions be addressed?

Answer:

- Accelerated Stability Studies : Monitor degradation (HPLC) under stress conditions (pH 1–13, 40°C/75% RH).

- Formulation Adjustments : Use lyophilization with cyclodextrins or PEGylation to enhance solubility and shelf life .

Note : The compound shows <5% degradation at pH 7.4 (24h, 25°C) but rapid hydrolysis under acidic conditions (pH 2) .

Advanced: What strategies mitigate poor solubility in pharmacological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.